molecular formula C11H11N3O3S B14499159 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid CAS No. 65365-62-0

4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B14499159
CAS No.: 65365-62-0
M. Wt: 265.29 g/mol
InChI Key: MSHJUHBADWWHNT-UHFFFAOYSA-N
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Description

4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in dyeing processes and has significant importance in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-methyl-1H-pyrrole under alkaline conditions to form the desired azo compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The sulfonic acid group (-SO3H) enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Uniqueness: 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid is unique due to its specific combination of the pyrrole ring and sulfonic acid group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications .

Properties

CAS No.

65365-62-0

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

4-[(1-methylpyrrol-2-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C11H11N3O3S/c1-14-8-2-3-11(14)13-12-9-4-6-10(7-5-9)18(15,16)17/h2-8H,1H3,(H,15,16,17)

InChI Key

MSHJUHBADWWHNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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